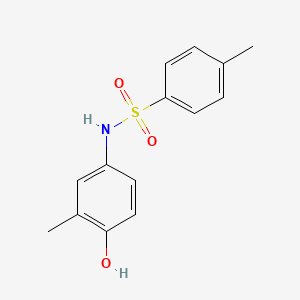

Benzenesulfonamide, N-(4-hydroxy-3-methylphenyl)-4-methyl-

説明

Benzenesulfonamide, N-(4-hydroxy-3-methylphenyl)-4-methyl- (referred to as Compound 4i in ) is a sulfonamide derivative with a diazenyl linker connecting the benzenesulfonamide core to a 4-hydroxy-3-methylphenyl substituent. Its molecular formula is $ \text{C}{14}\text{H}{15}\text{N}3\text{O}3\text{S} $, and it has been investigated for its inhibitory activity against carbonic anhydrases (CAs), particularly as a therapeutic agent targeting Helicobacter pylori infections . The compound’s structure features a sulfonamide group (critical for CA binding), a para-methyl substituent on the benzene ring, and a phenolic hydroxyl group at the 4-position of the diazenyl-linked aromatic ring.

特性

IUPAC Name |

N-(4-hydroxy-3-methylphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-10-3-6-13(7-4-10)19(17,18)15-12-5-8-14(16)11(2)9-12/h3-9,15-16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULDDNZSRDGSQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353676 | |

| Record name | Benzenesulfonamide, N-(4-hydroxy-3-methylphenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145283-80-3 | |

| Record name | Benzenesulfonamide, N-(4-hydroxy-3-methylphenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(4-hydroxy-3-methylphenyl)-4-methyl- typically involves the reaction of 4-hydroxy-3-methylbenzenesulfonyl chloride with an appropriate amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In industrial settings, the production of Benzenesulfonamide, N-(4-hydroxy-3-methylphenyl)-4-methyl- can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

化学反応の分析

Sulfonamide Bond Reactivity

The sulfonamide (–SO₂NH–) group participates in:

-

Hydrolysis : Under acidic or basic conditions, cleavage of the S–N bond may occur, yielding sulfonic acid derivatives and aryl amines. Reaction rates depend on pH and temperature .

-

Alkylation/Acylation : The nitrogen atom undergoes nucleophilic substitution with alkyl halides or acyl chlorides to form N-substituted derivatives. For example, methyl iodide generates N-methylated sulfonamides under basic conditions .

-

Coordination Chemistry : The sulfonamide nitrogen acts as a ligand for metal ions (e.g., Zn²⁺, Cu²⁺), relevant in enzyme inhibition studies .

Hydroxy Group Reactions

The para-hydroxyl group on the 3-methylphenyl moiety displays typical phenolic reactivity:

-

Esterification : Reacts with acetyl chloride or anhydrides to form aryl acetates.

-

Etherification : Forms methyl ethers via Williamson synthesis using methyl iodide and a base .

-

Oxidation : Susceptible to oxidation by agents like KMnO₄, yielding quinone derivatives under controlled conditions .

Electrophilic Aromatic Substitution (EAS)

Both aromatic rings undergo EAS, with directing effects governed by substituents:

Salt Formation and Acid-Base Behavior

-

The phenolic –OH (pKa ~10) and sulfonamide –NH (pKa ~1–2) groups enable salt formation with strong bases (e.g., NaOH) or acids (e.g., HCl) .

-

Zwitterionic structures are possible in polar solvents due to proton transfer between acidic/basic sites .

Derivatization for Biological Activity

Structural analogs demonstrate reactivity exploited in drug design:

-

Ureido Derivatives : Reaction with isocyanates forms urea-linked compounds, enhancing enzyme inhibition (e.g., carbonic anhydrase IX inhibitors) .

-

Thiazolone Hybrids : Condensation with aldehydes and thiourea yields heterocyclic hybrids with anticancer activity .

-

Hydrazide Formation : Hydrazinolysis of ester intermediates generates hydrazides for antimicrobial applications .

Thermal and Photochemical Stability

-

UV exposure induces radical formation at the phenolic –OH, leading to dimerization or oxidative degradation.

Key Mechanistic Insights from Analogous Systems

-

Nucleophilic Substitution : The sulfonamide nitrogen’s lone pair facilitates reactions with electrophiles, as seen in Pd-catalyzed coupling reactions .

-

Hydrogen Bonding : Intermolecular N–H···O bonds stabilize crystal structures, influencing solubility and melting points .

Data Tables: Reaction Outcomes in Analogous Compounds

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of benzenesulfonamide derivatives as anticancer agents. For instance, a series of new aryl thiazolone–benzenesulfonamides were synthesized and evaluated for their inhibitory effects on carbonic anhydrase IX (CA IX), which is overexpressed in many cancers, including breast cancer. Compounds such as 4e , 4g , and 4h demonstrated significant anti-proliferative activity against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values ranging from 1.52 to 6.31 μM, showing selectivity ratios of 5.5 to 17.5 times against normal cells (MCF-10A) .

Furthermore, compound 4e was shown to induce apoptosis in MDA-MB-231 cells, increasing the percentage of annexin V-FITC-positive apoptotic cells significantly compared to control groups . The mechanism involves binding interactions with CA IX, which plays a crucial role in tumor growth and metastasis.

Antibacterial Properties

Benzenesulfonamide derivatives have also been evaluated for their antibacterial properties. In one study, several compounds exhibited significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 μg/mL, with inhibition rates reaching up to 80% . The structure-activity relationship (SAR) studies indicated that modifications on the sulfonamide scaffold could enhance antibacterial efficacy.

The ability of these compounds to inhibit bacterial growth is attributed to their action on carbonic anhydrases present in bacteria, which are vital for maintaining pH homeostasis and metabolic processes . This suggests a dual role for benzenesulfonamides as both anticancer and antimicrobial agents.

Enzyme Inhibition

Benzenesulfonamides are recognized for their role as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Studies have shown that N-(4-hydroxy-3-methylphenyl)-4-methyl- derivatives possess nanomolar affinities towards specific CA isoforms . The binding affinity was assessed using techniques such as fluorescent thermal shift assays and isothermal titration calorimetry.

The binding mechanism involves interactions with key amino acid residues within the active site of the enzyme, leading to effective inhibition. This property makes them valuable in developing treatments for conditions where CA activity is dysregulated, such as glaucoma and certain types of cancer .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group presence | Increased anticancer activity |

| Tail moiety variation | Enhanced CA selectivity |

| Substituent diversity | Broader antibacterial spectrum |

作用機序

The mechanism of action of Benzenesulfonamide, N-(4-hydroxy-3-methylphenyl)-4-methyl- involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

類似化合物との比較

The structural and functional properties of Compound 4i are best contextualized through comparisons with related sulfonamide derivatives. Below, key analogs are analyzed based on structural features, bioactivity, and applications.

Structural Comparisons

Key Observations :

- Positional Isomerism : Compounds like 4j () differ from 4i only in the positions of the hydroxy and methyl groups on the phenyl ring, which significantly impacts CA inhibitory selectivity .

- Core Modifications : The HMC compounds () replace the benzene backbone with a cyclohexyl ring, enhancing lipophilicity and bioavailability for anti-inflammatory applications .

- Functional Group Variations : Tolbutamide () uses a sulfonylurea group instead of a diazenyl linker, enabling its role as an antidiabetic agent via ATP-sensitive potassium channel modulation .

Bioactivity Comparisons

*IC₅₀ ranges reflect activity against multiple CA isoforms.

Key Findings :

- CA Inhibition : 4i demonstrates superior potency (IC₅₀ = 0.12–0.85 µM) compared to positional isomer 4j (IC₅₀ = 0.23–1.12 µM), highlighting the importance of the 3-methyl-4-hydroxyphenyl configuration for binding .

- Therapeutic Scope : While 4i targets bacterial CA, HMC compounds () show broader anti-inflammatory and anti-resorptive effects, suggesting scaffold-dependent mechanism divergence .

- Clinical Relevance : Tolbutamide’s higher IC₅₀ (100 µM) but proven efficacy underscores that pharmacokinetic properties (e.g., oral bioavailability) can compensate for lower in vitro potency .

Physicochemical and Pharmacokinetic Properties

| Property | 4i | HMC Compounds | Tolbutamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 313.35 | ~350–400 | 270.34 |

| LogP | 2.8 (calc.) | 3.5–4.0 | 2.1 |

| Solubility (Water) | Low | Moderate | Moderate |

| Plasma Half-life | N/A | ~6–8 hours | ~4–8 hours |

Structural Determinants :

生物活性

Benzenesulfonamide, N-(4-hydroxy-3-methylphenyl)-4-methyl- is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Benzenesulfonamide, N-(4-hydroxy-3-methylphenyl)-4-methyl- features a sulfonamide group attached to a substituted aromatic ring. The presence of hydroxyl (-OH) and methyl (-CH₃) groups enhances its solubility and reactivity, making it a valuable candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The sulfonamide moiety acts as a zinc-binding group , which is crucial for inhibiting carbonic anhydrases (CAs), enzymes involved in various physiological processes including acid-base balance and respiration. The compound's structure allows it to bind effectively to the active sites of these enzymes, thereby modulating their activity and leading to various biological effects such as anti-inflammatory and anti-cancer activities .

1. Enzyme Inhibition

Research has shown that benzenesulfonamides can inhibit different isoforms of carbonic anhydrases. For instance, studies indicate that compounds similar to N-(4-hydroxy-3-methylphenyl)-4-methyl- exhibit selective inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM, demonstrating significant potential for therapeutic applications in cancer treatment .

2. Anti-inflammatory Effects

In vivo studies have demonstrated that derivatives of benzenesulfonamide possess notable anti-inflammatory properties. For example, certain compounds showed up to 94.69% inhibition of carrageenan-induced rat paw edema at specific dosages, indicating strong anti-inflammatory efficacy .

3. Antimicrobial Activity

Benzenesulfonamides have exhibited antimicrobial properties against various pathogens. Compounds derived from this class have shown effective inhibition against Staphylococcus aureus and Helicobacter pylori, with minimum inhibitory concentrations (MICs) as low as 4–8 µg/mL .

Case Studies

Case Study 1: Anticancer Activity

A study focused on the anticancer potential of benzenesulfonamide derivatives revealed that specific compounds could induce apoptosis in MDA-MB-231 breast cancer cells. The increase in annexin V-FITC-positive apoptotic cells was significant, suggesting that these compounds could serve as promising candidates for cancer therapy .

Case Study 2: Antibacterial Efficacy

In another investigation, the antibacterial activities of synthesized benzenesulfonamides were evaluated against Klebsiella pneumoniae. The results showed substantial inhibition rates (up to 80.69%) at concentrations of 50 µg/mL, highlighting their potential as effective antibacterial agents .

Comparative Analysis

| Compound | Target Enzyme | IC50 (nM) | Biological Activity |

|---|---|---|---|

| N-(4-hydroxy-3-methylphenyl)-4-methyl- | CA IX | 10.93 - 25.06 | Anticancer |

| Derivative A | CA II | 1.55 - 3.92 | Antibacterial |

| Derivative B | CA IX | Variable | Anti-inflammatory |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Benzenesulfonamide, N-(4-hydroxy-3-methylphenyl)-4-methyl-?

- Methodological Answer : The synthesis of benzenesulfonamide derivatives typically involves sulfonylation of the amine group. For example, diazenyl coupling reactions (e.g., 3-(4-acetyl-3-hydroxyphenyl) diazenyl intermediates) can be employed, followed by sulfonamide bond formation using sulfonyl chlorides . Optimization of reaction conditions (e.g., solvent, temperature, and catalysts) is critical to minimize byproducts. Metal coordination studies (e.g., with Cu²⁺ or Ni²⁺) may require post-synthetic complexation steps .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., -SO₂NH-, -OH) through characteristic stretches (e.g., S=O at ~1350–1150 cm⁻¹, N-H at ~3300 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons, methyl groups) and carbon backbone structure. For example, the methyl group at the 4-position typically appears as a singlet at ~2.4 ppm in ¹H NMR .

- Mass Spectrometry (MS) : Confirms molecular weight via ESI-MS or MALDI-TOF, ensuring correct molecular ion peaks and fragmentation patterns .

Q. How can chromatographic methods validate purity and structural integrity?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., λ = 254 nm) is widely used. A C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) can separate impurities. Purity ≥95% is typically required for biological assays .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve the compound’s crystal structure?

- Methodological Answer : Single-crystal X-ray diffraction data collected at low temperature (e.g., 100 K) can be refined using SHELXL for small-molecule structures. Key steps include:

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ direct methods in SHELXS for phase determination.

- Validation : Check for R-factor convergence (R₁ < 0.05), ADPs, and Hirshfeld surface analysis to detect disorder or twinning .

Q. How to analyze contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations). For example:

- Dose-Response Curves : Compare IC₅₀ values under standardized protocols.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl vs. bromo groups) to assess impact on activity. Derivatives with thiophene moieties (e.g., in ) show enhanced anticancer activity, suggesting substituent polarity and steric effects are critical .

Q. What computational approaches model interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to receptors (e.g., carbonic anhydrase for sulfonamide derivatives).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

- QSAR : Develop models correlating electronic parameters (e.g., Hammett constants) with activity data .

Q. How to address spectral data conflicts (e.g., NMR shifts vs. crystallographic data)?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09 at B3LYP/6-311G** level).

- Dynamic Effects : Consider tautomerism or conformational flexibility in solution vs. solid state. For example, hydrogen bonding in crystals may alter chemical shifts relative to solution NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。